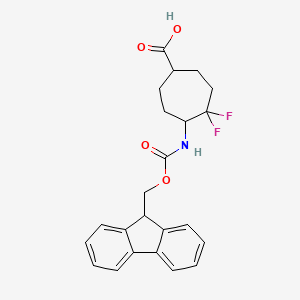

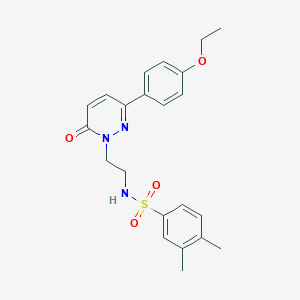

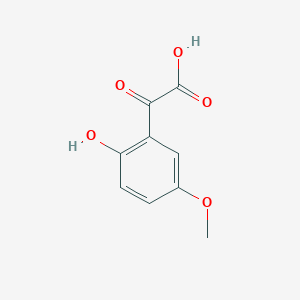

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Aminoethyl)acetamide is an organic building block . It’s a technical grade compound with a molecular weight of 102.14 . It’s used in the preparation of mixed two-component monolayers on glassy carbon .

Synthesis Analysis

The synthesis of similar compounds, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, involves the reaction of nitrous acid and secondary amines .Molecular Structure Analysis

The molecular structure of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, is planar with N-N and N-O distances of 132 and 126 pm, respectively .Chemical Reactions Analysis

N-AMINOETHYLPIPERAZINE, a compound with a similar structure, neutralizes acids to form salts plus water in exothermic reactions .Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallized from dioxane/Et2O . It’s soluble in H2O, Et2O and *C6H6 .科学的研究の応用

Microbial Degradation of Sulfonamides

A study explored the microbial degradation of sulfonamides, including N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, in Microbacterium sp. strain BR1. The degradation process involved unusual pathways like ipso-hydroxylation, leading to fragmentation of the parent compound and the release of various metabolites. This insight is crucial for understanding the environmental fate of such substances and their potential role in propagating antibiotic resistance (Ricken et al., 2013).

Applications in Analytical Chemistry

Fluorescent Labeling Reagents

Fluorogenic and fluorescent labeling reagents with a benzofurazan (2,1,3-benzoxadiazole) skeleton, closely related to N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, have been reviewed for their applications. These reagents, such as NBD-F, DBD-F, and others, are used extensively for their reactivity, fluorescence characteristics, and sensitivity in analyzing various analytes (Uchiyama et al., 2001).

Applications in Pharmaceutical Chemistry

Sulfonamide as a Functional Group in Drug Design

The significance of the sulfonamide group in medicinal chemistry is highlighted in a review. It discusses the presence of this group in various drugs, particularly sulfonamide antibacterials, and its role as an isostere of the carboxylic acid group. The review also addresses misconceptions related to sulfonamide group-related allergies and emphasizes its importance and safety in drug design (Kalgutkar et al., 2010).

Synthesis and Application of Fluorogenic Reagents

A study focused on the development of water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole structure, closely related to the chemical . These reagents showed promising applications in fluorescence detection and determination of peptides, highlighting their potential in biochemical analyses (Kajiro et al., 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBFBTXFVPBLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)

![(4E,10S)-7,7-Dimethyl-10-(2-methylpropyl)-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2630237.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2630244.png)